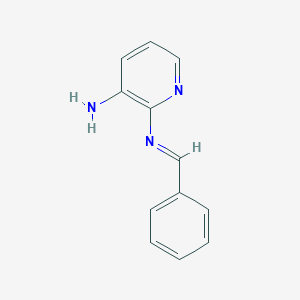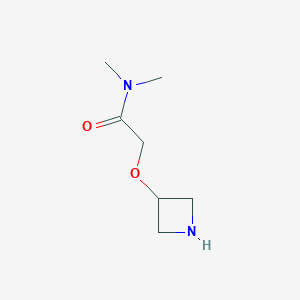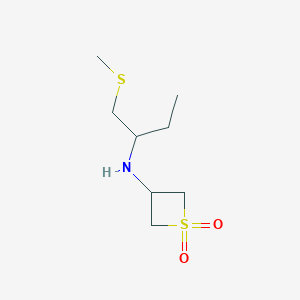
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine, which generates 3-amino-2-propylthietane 1,1-dioxide. This intermediate can then be methylated and subjected to Hofmann elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Thietane derivatives are explored for their potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-((1-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives, such as:
- 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- 3-(Phenylsulfanyl)thietane 1,1-dioxide
- 3-Aryloxythietane 1,1-dioxide
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylthio and amino groups provides unique properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C8H17NO2S2 |
|---|---|
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
N-(1-methylsulfanylbutan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H17NO2S2/c1-3-7(4-12-2)9-8-5-13(10,11)6-8/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
KVFPOXCTVWWVDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


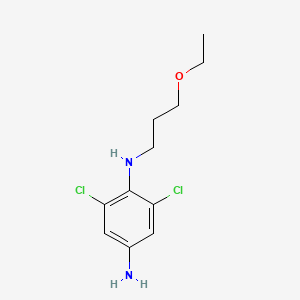
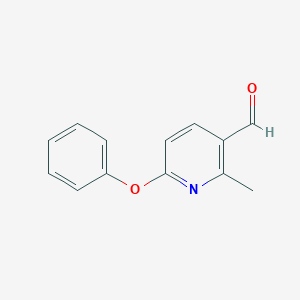
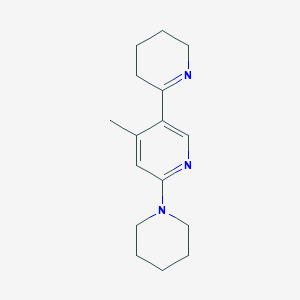

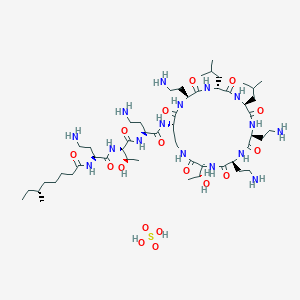

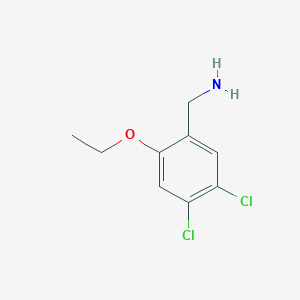
![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
